![molecular formula C8H7IN2O2 B15054941 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains both an amino group and an iodine atom attached to a benzooxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one typically involves the iodination of a benzooxazine precursor. One common method involves the reaction of 6-amino-1H-benzo[D][1,3]oxazin-2(4H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents, organolithium compounds, or halogenating agents are employed.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of deiodinated benzooxazine.
Substitution: Formation of various substituted benzooxazine derivatives.
Aplicaciones Científicas De Investigación
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target molecules, increasing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-1H-benzo[D][1,3]oxazin-2(4H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one:
6-Amino-8-bromo-1H-benzo[D][1,3]oxazin-2(4H)-one:
Uniqueness
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one is unique due to the presence of both an amino group and an iodine atom on the benzooxazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7IN2O2 |
|---|---|
Peso molecular |
290.06 g/mol |
Nombre IUPAC |
6-amino-8-iodo-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H7IN2O2/c9-6-2-5(10)1-4-3-13-8(12)11-7(4)6/h1-2H,3,10H2,(H,11,12) |
Clave InChI |
FOWBVZLIEHDUAD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)N)I)NC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid](/img/structure/B15054870.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B15054882.png)
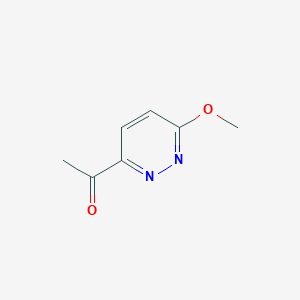
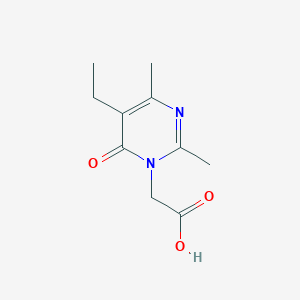

![2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054913.png)
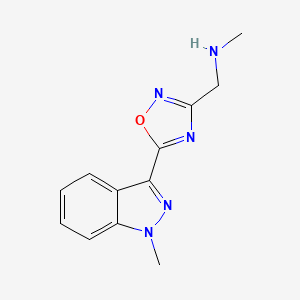
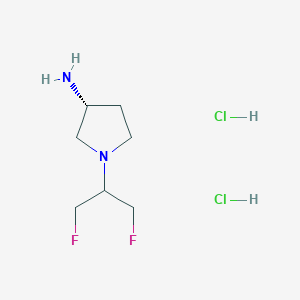


![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B15054950.png)
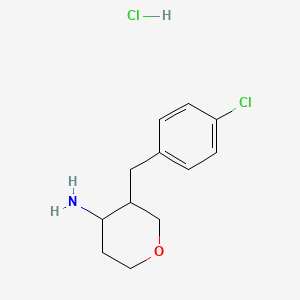
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)
